2-Fluorooctanoic acid
Overview
Description
2-Fluorooctanoic acid is an organic compound that belongs to the class of fluorinated carboxylic acids. It is characterized by the presence of a fluorine atom attached to the second carbon of an octanoic acid chain.
Mechanism of Action
Target of Action
2-Fluorooctanoic acid, similar to other fluorine-containing organic compounds, plays a significant role in materials science and medicinal/pharmaceutical chemistry . The introduction of a fluorine atom to an aliphatic chain changes the stable conformation of the small molecule, thus affecting the protein-binding . .
Mode of Action
It is known that the replacement of a hydrogen with a fluorine atom can affect the binding to the target protein . This could potentially lead to changes in the protein’s function and subsequent cellular processes.
Biochemical Pathways
Organofluorine compounds, including this compound, are known to be involved in various biochemical reactions . More research is needed to fully understand the specific pathways and their downstream effects that are influenced by this compound.
Pharmacokinetics
It is known that the introduction of a fluorine atom can affect the metabolism of the molecule in biological systems and/or the pharmacokinetic properties
Result of Action
It is known that fluorine-containing organic compounds can have various effects, including mutagenicity, carcinogenicity, reproductive toxicity, and neurotoxicity . More research is needed to fully understand the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
2-Fluorooctanoic acid plays a role in biochemical reactions, particularly in the synthesis of fluorine-containing molecules . It interacts with various enzymes and proteins, influencing their function and activity. The nature of these interactions is largely due to the presence of the fluorine atom, which can affect the binding to target proteins and the metabolism of the molecule in biological systems .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to diminish glucose-stimulated insulin secretion in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known for its stability and resistance to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While low doses of similar compounds are nutritionally beneficial, high doses can be toxic
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorooctanoic acid typically involves a multi-step process. One common method starts with the halogenation of octanoic acid at the alpha position using the Hell-Volhard-Zelinsky reaction. This is followed by esterification to form methyl 2-bromooctanoate. The bromine atom is then substituted with fluorine using potassium fluoride (KF) in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar steps as the laboratory synthesis but on a larger scale. This includes the use of specialized equipment to handle corrosive reagents and ensure high yields.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorooctanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) in acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution: Formation of various substituted octanoic acids.
Oxidation: Formation of octanedioic acid.
Reduction: Formation of octanol.
Scientific Research Applications
2-Fluorooctanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in modifying the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 2-Fluorohexanoic Acid
- 2-Fluorostearic Acid
- Perfluorooctanoic Acid (PFOA)
Comparison: 2-Fluorooctanoic acid is unique due to its specific chain length and the position of the fluorine atom. Compared to perfluorooctanoic acid, which has multiple fluorine atoms, this compound has only one, making it less stable but potentially more reactive in certain chemical reactions .
Properties
IUPAC Name |
2-fluorooctanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASJUHYALINSSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560071 | |
Record name | 2-Fluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-59-2 | |
Record name | 2-Fluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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